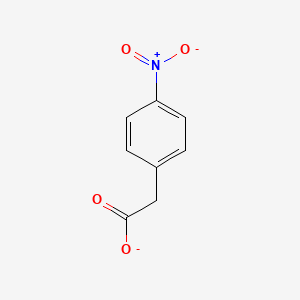

(4-Nitrophenyl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6NO4- |

|---|---|

Molecular Weight |

180.14 g/mol |

IUPAC Name |

2-(4-nitrophenyl)acetate |

InChI |

InChI=1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)/p-1 |

InChI Key |

YBADLXQNJCMBKR-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of 4 Nitrophenyl Acetate

Classical Esterification Routes for (4-Nitrophenyl)acetate

The traditional and most direct method for synthesizing this compound is through the esterification of 4-nitrophenol (B140041). This typically involves reacting 4-nitrophenol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

A common laboratory preparation involves dissolving 4-nitrophenol and triethylamine (B128534) in a solvent such as dichloromethane. The mixture is cooled, and acetyl chloride is added slowly, leading to the formation of a precipitate (triethylamine hydrochloride). After filtration and extraction, the final product, this compound, is isolated. Another approach utilizes the reaction of 4-nitrophenol with acetic anhydride in the presence of a catalyst. researchgate.net For instance, the reaction can be carried out with acetic anhydride and triethylamine in ethyl acetate (B1210297). The progress of this reaction can be monitored using thin-layer chromatography.

The reaction of 4-nitrophenol with carboxylic acids to form esters is generally catalyzed by an acid, such as sulfuric acid. chemcess.com The presence of the nitro group on the phenyl ring makes 4-nitrophenol an acidic compound, which facilitates its reaction with bases like sodium hydroxide (B78521) to form 4-nitrophenolate (B89219) ions. chemcess.com

Table 1: Classical Synthesis Methods for this compound

| Reactants | Catalyst/Reagent | Solvent | Key Conditions | Yield | Reference |

| 4-Nitrophenol, Acetyl chloride | Triethylamine | Dichloromethane | Cooled to 0°C, slow addition | Not specified | |

| 4-Nitrophenol, Acetic anhydride | Triethylamine | Ethyl acetate | Monitored by TLC | 73% | |

| 4-Nitrophenol, Carboxylic acid | Sulfuric acid | Not specified | Acid-catalyzed | Not specified | chemcess.com |

Enzymatic Synthesis Approaches for this compound

Enzymatic synthesis of this compound offers a green alternative to classical chemical methods, often providing high specificity and milder reaction conditions. Lipases are the most commonly employed enzymes for this esterification.

One study demonstrated the use of an extracellular lipase (B570770) from Bacillus coagulans immobilized on molecular sieves. oup.comnih.govoup.com This immobilized enzyme catalyzed the esterification of 4-nitrophenol and acetic acid in n-heptane. oup.comnih.govoup.com The optimal conditions were found to be a temperature of 65°C for 3 hours, achieving approximately 90% conversion with a 1:1 molar ratio of the reactants. nih.govoup.com The immobilized lipase showed good reusability, retaining about 58% of its activity after five cycles. nih.govoup.com

Another lipase, Novozyme 435 from Candida antarctica, has also been used for the irreversible esterification of carboxylic acids, with yields ranging from 82% to 92%. oup.com The use of immobilized enzymes often leads to a higher reaction rate compared to free enzymes. oup.com

Table 2: Enzymatic Synthesis of this compound

| Enzyme | Support | Substrates | Solvent | Temperature (°C) | Time (h) | Conversion/Yield | Reference |

| Lipase from Bacillus coagulans | Molecular Sieve (3 Å) | 4-Nitrophenol, Acetic acid | n-Heptane | 65 | 3 | ~90% conversion | nih.govoup.com |

| Novozyme 435 (Candida antarctica lipase) | Not specified | Carboxylic acids | Organic solvents | Not specified | Not specified | 82-92% yield | oup.com |

Novel Synthetic Methodologies for this compound Analogues

Recent research has focused on developing novel methods for the synthesis of analogues of this compound. These analogues often possess unique properties for various applications, including as intermediates in the synthesis of complex molecules and in materials science.

One such analogue is (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate. Its synthesis involves a multi-step process. The 4-nitrophenyl vinyl acetate fragment can be prepared from 4-nitrobenzaldehyde (B150856) via a Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate (B1237965) ester like diethyl (acetoxymethyl)phosphonate. The phenyl acetate fragment is synthesized by acetylating 2-hydroxyphenol with acetic anhydride. The final vinyl ether linkage is formed through a nucleophilic substitution reaction between the two fragments.

Another novel process involves the preparation of 2-[(E)-2-(2-bromophenyl)ethenyl]-4-nitrophenyl acetate, which serves as an intermediate in the synthesis of Asenapine, a pharmaceutical compound. google.com This synthesis involves the crystallization of the product from cyclohexane. google.com Furthermore, 4-nitrophenyl activated esters have been shown to be effective synthons for indirect radiofluorination of biomolecules. rsc.org For example, the esterification of 4-iodobenzoic acid and 6-bromonicotinic acid with 4-nitrophenol can produce the corresponding PNP esters in high yields. rsc.org

Stereoselective Synthesis of this compound and Related Chiral Esters

The stereoselective synthesis of chiral esters related to this compound is crucial for applications in asymmetric catalysis and the development of chiral drugs.

One approach to achieving enantioselectivity is through the hydrolysis of chiral organophosphate substrates. For instance, the phosphotriesterase from Sphingobium sp. TCM1 has been studied for its ability to hydrolyze chiral phosphotriesters, revealing that multiple phosphodiester products can be formed from a single substrate. nih.gov

Another method involves the enantioselective hydrolysis of amino acid esters using a non-chiral catalyst co-embedded with chiral amphiphiles in a vesicle membrane. rsc.orgrsc.org In this system, enantiometrically pure 4-nitrophenol esters of phenylalanine serve as substrates, and the hydrolysis rates for the different enantiomers can differ significantly. rsc.orgrsc.org

The synthesis of chiral nitronic esters has been achieved through the O-alkylation of the alkali metal salt of a nitro compound with an alkyl halide, a novel method that has produced enantiomerically pure nitronic esters. acs.org Additionally, the development of synthetic routes for the asymmetric synthesis of β-amino acids has been described, involving multiple steps such as N-Cbz protection, cyclization, and esterification. rasayanjournal.co.in

Precursor Chemistry and Reactivity in this compound Synthesis

The synthesis of this compound fundamentally relies on the reactivity of its precursor, 4-nitrophenol. The chemical behavior of 4-nitrophenol is largely dictated by the presence of the hydroxyl (-OH) and nitro (-NO2) groups on the aromatic ring. chemcess.com

4-Nitrophenol can be produced by the nitration of phenol (B47542) with dilute nitric acid, which yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. wikipedia.org The nitro group is an electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group. chemcess.com This enhanced acidity facilitates esterification reactions. chemcess.com

Besides esterification, 4-nitrophenol undergoes several other important reactions. The nitro group can be reduced to an amino group to form 4-aminophenol, a key intermediate in the synthesis of paracetamol. chemcess.comwikipedia.org 4-Nitrophenol can also undergo alkylation, nitration to form 2,4-dinitrophenol, and diazotization reactions. chemcess.com

In the context of this compound synthesis, the reactivity of the acetylating agent is also critical. Acetic anhydride is a common choice and can react with 4-nitrophenol in the presence of a base or acid catalyst. researchgate.net The reaction of 4-nitrophenol with acetic anhydride can also be an undesired side reaction in other synthetic processes, such as the synthesis of paracetamol from 4-nitrophenol. acs.org

Non Enzymatic Reaction Pathways of 4 Nitrophenyl Acetate

Hydrolysis Mechanisms of (4-Nitrophenyl)acetate in Aqueous Media

The hydrolysis of this compound to 4-nitrophenol (B140041) and acetic acid can proceed through several mechanisms depending on the pH of the aqueous medium.

In acidic conditions, the hydrolysis of esters is a well-established reaction pathway. The general mechanism involves the protonation of the carbonyl oxygen by an acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The subsequent formation of a tetrahedral intermediate and its collapse, followed by the departure of the alcohol moiety, leads to the formation of a carboxylic acid. While this mechanism is fundamental to ester chemistry, specific kinetic studies on the acid-catalyzed hydrolysis of this compound are less prevalent in literature compared to its base-catalyzed counterpart, though the pathway is considered applicable. ebi.ac.uk

The base-catalyzed hydrolysis of this compound is a frequently investigated reaction due to its well-defined kinetics, which are often monitored spectrophotometrically by the appearance of the yellow 4-nitrophenoxide ion. researchgate.net The reaction proceeds via a stepwise mechanism initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This attack leads to the formation of a tetrahedral intermediate. researchgate.net This intermediate is unstable and collapses, reforming the carbon-oxygen double bond and resulting in the expulsion of the 4-nitrophenoxide leaving group and the formation of acetic acid. The observed pseudo-first-order rate constant (k_obs) for the hydrolysis follows the relationship k_obs = k_o + k_OH [OH⁻], where k_o represents the contribution from neutral water and buffer-dependent reactions, and k_OH is the second-order rate constant for the hydroxide ion-catalyzed reaction. researchgate.net

The rate of this reaction is significantly influenced by the solvent system, as detailed in section 2.4. For instance, the second-order rate constant (k_N) for alkaline hydrolysis increases dramatically as the mole fraction of dimethyl sulfoxide (B87167) (DMSO) in a DMSO-H₂O mixture increases. scholaris.ca

Table 1: Second-Order Rate Constants (k_N) for the Alkaline Hydrolysis of this compound in DMSO-H₂O Mixtures at 25.0 °C scholaris.ca

| Mole % DMSO | k_N (M⁻¹s⁻¹) |

| 0 | 11.6 |

| 10 | 18.1 |

| 20 | 33.7 |

| 30 | 70.8 |

| 40 | 181 |

| 50 | 481 |

| 60 | 1,510 |

| 70 | 5,160 |

| 80 | 32,800 |

This table is interactive. You can sort and filter the data.

In a neutral aqueous solution (pH ≈ 7), this compound undergoes spontaneous hydrolysis, where water acts as the nucleophile. researchgate.netchemrxiv.org This reaction is generally slow compared to the acid- or base-catalyzed pathways. The kinetics of neutral hydrolysis are often studied as the baseline rate (often denoted as k_o or k_w) in broader kinetic analyses that investigate the effects of pH and various catalysts. researchgate.net The rate of this spontaneous hydrolysis is pH-independent in the neutral region. researchgate.net One study noted a fractional decomposition rate of 8.27 x 10⁻⁷ s⁻¹ at ambient temperature (295.6 K) due to spontaneous hydrolysis. nist.gov

Base-Catalyzed Hydrolysis of this compound

Transesterification Reactions Involving this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This compound readily undergoes transesterification with various alcohols, where the alcohol serves as the nucleophile. This reaction is facilitated by the good leaving group ability of the 4-nitrophenoxide ion. The general reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of this compound, leading to the formation of a new ester and 4-nitrophenol.

This reaction has been demonstrated with several alcohols, including ethanol, 1-butanol, and 1-hexanol. nih.govfrontiersin.org In the presence of these alcohols, alcoholysis (transesterification) can compete with and often dominate over hydrolysis. nih.govfrontiersin.org For example, when this compound is incubated with ethanol, the major product formed is ethyl acetate (B1210297). nih.govfrontiersin.org While often utilized in enzymatic assays to measure alcohol acyltransferase activity, this fundamental acyl transfer reaction also proceeds non-enzymatically. nih.govfrontiersin.orgconicet.gov.ar

Nucleophilic Attack and Acyl Transfer Dynamics of this compound

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, which is activated by the electron-withdrawing nitro group on the phenoxy leaving group. solubilityofthings.com This makes it an excellent substrate for a wide range of nucleophiles in acyl transfer reactions. The mechanism of these reactions is a subject of detailed study, with discussion often centered on whether the pathway is concerted or proceeds through a discrete tetrahedral intermediate. researchgate.netkoreascience.kr

For many strong nucleophiles, the reaction is believed to be a stepwise process where the rate-determining step is the formation of a tetrahedral addition intermediate. researchgate.netkoreascience.kr This intermediate then collapses in a faster step to release the 4-nitrophenoxide anion.

A variety of nucleophiles have been studied, demonstrating the broad reactivity of this compound:

Imidazole (B134444): Reacts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate which then collapses to form acetylimidazole and the 4-nitrophenoxide ion. researchgate.net

Hydroxamate Ions: These so-called α-effect nucleophiles (e.g., acetohydroxamate, benzohydroxamate) show enhanced reactivity towards this compound that is dependent on the solvent system. researchgate.net

Phenoxides and Oximates: The reactions with substituted phenolate (B1203915) anions have been used to construct Brønsted-type correlations, which can provide evidence for changes in the rate-limiting step of the reaction. researchgate.netcdnsciencepub.com Nonlinear Brønsted plots have been interpreted as evidence for a stepwise mechanism with a change in the rate-determining step. koreascience.kr

Thiolates: Sulfur nucleophiles also readily react with this compound. researchgate.net

The specific dynamics, including the structure of the transition state and whether bond fission to the leaving group is advanced in the rate-limiting step, can be probed using kinetic isotope effects. researchgate.net

Solvent Effects on this compound Reactivity

The solvent medium plays a crucial role in the reaction kinetics of this compound by influencing the solvation of both the reactants (ground state) and the transition state. scholaris.caresearchgate.netpublish.csiro.au The rate of nucleophilic attack can be significantly altered by changing the solvent from a polar protic one, like water, to a polar aprotic one, like DMSO, or by using aqueous-organic mixtures. scholaris.capublish.csiro.au

Aqueous-Organic Mixtures: In mixtures of water with organic solvents such as ethanol, t-butyl alcohol, and dioxane, the rate constants for the reaction of this compound with imidazole were observed to decrease with the addition of the organic solvent. publish.csiro.au Similarly, in water-ethanol mixtures, the second-order rate constants for the reaction with imidazole are about 10 times higher in pure water than in alcoholic solutions, which is attributed to better solvation of the reactants in the alcohol medium. researchgate.net

DMSO-Water Mixtures: The effect of DMSO-water mixtures on base-catalyzed hydrolysis is particularly pronounced. The rate constant for the reaction with hydroxide ion increases by a factor of nearly 3,000 when the medium is changed from pure water to 80 mol % DMSO. scholaris.ca This dramatic rate enhancement is primarily attributed to the destabilization of the hydroxide ion (the ground state) due to its poorer solvation in DMSO-rich mixtures, which significantly lowers the activation energy barrier. scholaris.ca

Reactivity with Other Nucleophiles: The reactivity of other nucleophiles is also highly solvent-dependent. For example, the reaction with m-chlorophenoxide shows a complex behavior in DMSO-H₂O mixtures, initially decreasing in rate at 10 mol % DMSO before increasing with higher DMSO content. cdnsciencepub.com In contrast, the rate for benzohydroxamate anion decreases as DMSO content increases to 60 mol % before slightly increasing. cdnsciencepub.com These differing behaviors highlight the complex interplay of specific solvent interactions with the nucleophile, the ester, and the transition state. cdnsciencepub.compublish.csiro.au

Table 2: Second-Order Rate Constants for Reactions of this compound with Nucleophiles in Various DMSO-H₂O Mixtures at 25.0 °C cdnsciencepub.com

| Nucleophile | Mole % DMSO | k_N (M⁻¹s⁻¹) |

| m-ClPhO⁻ | 0 | 0.362 |

| m-ClPhO⁻ | 10 | 0.260 |

| m-ClPhO⁻ | 20 | 0.342 |

| m-ClPhO⁻ | 40 | 0.941 |

| m-ClPhO⁻ | 70 | 9.07 |

| m-ClPhO⁻ | 90 | 114 |

| BHA⁻ | 0 | 2.50 |

| BHA⁻ | 10 | 1.63 |

| BHA⁻ | 20 | 1.07 |

| BHA⁻ | 40 | 0.536 |

| BHA⁻ | 60 | 0.407 |

| BHA⁻ | 70 | 0.456 |

| BHA⁻ | 90 | 0.760 |

This table is interactive. You can sort and filter the data. (m-ClPhO⁻ = m-chlorophenoxide; BHA⁻ = benzohydroxamate anion)

Catalytic Influence of Small Molecules and Inorganic Complexes on this compound Transformations

The cleavage of the ester bond in this compound is a valuable model reaction for studying catalytic processes, including those that mimic enzymatic functions. A diverse array of small organic molecules and inorganic coordination complexes have been shown to effectively catalyze the hydrolysis and transesterification of this substrate. These catalysts operate through various mechanisms, often involving nucleophilic attack or the activation of water, to facilitate the transformation.

Catalysis by Small Organic Molecules

Simple organic molecules, particularly those containing nucleophilic functional groups, can act as catalysts for the hydrolysis of this compound. The catalytic efficiency is often linked to the molecule's basicity, nucleophilicity, and steric factors.

Imidazole and its Derivatives: The imidazole group, notably the side chain of the amino acid histidine, is a well-known catalytic moiety in many hydrolytic enzymes. acs.org Studies on the imidazole-catalyzed hydrolysis of this compound have shown that the reaction rate is proportional to the concentration of the free imidazole base. acs.org The proposed mechanism involves the nucleophilic attack of the imidazole on the ester's carbonyl carbon, forming an N-acetylimidazole intermediate. This intermediate is subsequently hydrolyzed, regenerating the imidazole catalyst and producing acetate. acs.org The catalytic rate constant for imidazole is significantly influenced by pH, and steric hindrance from substituents on the imidazole ring can affect its catalytic efficiency. cdnsciencepub.comcdnsciencepub.com For instance, 2-methylimidazole (B133640) shows different catalytic constants compared to imidazole. cdnsciencepub.com Bifunctional catalysis has been suggested for pyridine (B92270) derivatives containing a hydroxyl group, such as 2-(β-hydroxyethyl)pyridine, which are more effective catalysts than pyridine alone. cdnsciencepub.comcdnsciencepub.com

Thiols: Thiol-containing molecules can also catalyze the cleavage of this compound. The deprotonated form, the thiolate anion, is a potent nucleophile. The reactivity of thiols is dependent on their basicity, with the rate of reaction often correlating with the thiol's pKa value. arkat-usa.org For example, a chiral cyclophane macrocycle bearing two thiol groups has been shown to cleave this compound at a rate consistent with that of a simple thiol anion of similar basicity. arkat-usa.orgresearchgate.net

Cyclodextrins with Amino Acids: While not small molecules in the strictest sense, β-cyclodextrins have been used in conjunction with α-amino acids to catalyze the aminolysis of this compound. cdnsciencepub.com The cyclodextrin (B1172386) cavity can include the this compound, and the catalysis is attributed to the formation of a ternary complex where the amino acid associates with the complexed substrate. cdnsciencepub.com The catalytic effect increases in the order α- < γ- < β-cyclodextrin, suggesting that the geometry and size of the cavity are crucial for effective catalysis. cdnsciencepub.com The reaction rate is significantly higher with amino acids compared to their corresponding methyl esters, highlighting the importance of the amino acid's functional groups in the catalytic process. cdnsciencepub.com

Table 1: Catalytic Constants for the Hydrolysis of this compound by Small Molecules

| Catalyst | Temperature (°C) | Solvent System | Catalytic Constant (k) | Reference |

|---|---|---|---|---|

| Imidazole | 26.2 | 5% Dioxane-Water | 0.47 L·mol⁻¹·s⁻¹ | acs.org |

| Imidazole | 20 | 9.56% (w/w) Dioxane-Water | - | cdnsciencepub.comcdnsciencepub.com |

| 2-Methylimidazole | 20 | 9.56% (w/w) Dioxane-Water | - | cdnsciencepub.comcdnsciencepub.com |

| Thiobenzyl alcohol anion | - | 20% MeCN | 18.6 ± 1.5 M⁻¹·s⁻¹ | arkat-usa.org |

Note: Direct comparison of values should be made with caution due to differing experimental conditions.

Catalysis by Inorganic Complexes

Inorganic complexes, particularly those of transition metals like zinc and cobalt, are highly effective catalysts for this compound hydrolysis, often serving as functional models for metalloenzymes. acs.orgbiointerfaceresearch.comtandfonline.com The catalytic mechanism typically involves the metal ion acting as a Lewis acid, activating the ester's carbonyl group, and/or providing a metal-bound hydroxide or other nucleophile for the attack.

Zinc Complexes: Zinc(II) complexes have been extensively studied as mimics of zinc-containing hydrolytic enzymes. nih.gov A zinc(II) hydroxide complex with a thiolate donor, designed as a model for peptide deformylase, was shown to catalyze the hydrolysis of this compound. acs.orgnih.govacs.org The reaction proceeds via nucleophilic attack of the zinc-bound hydroxide in the rate-determining step. nih.govacs.org Kinetic studies revealed a second-order rate constant (k"max) of 0.089 M⁻¹·s⁻¹ and activation parameters (Ea = 54.8 kJ·mol⁻¹, ΔH‡ = 52.4 kJ·mol⁻¹, ΔS‡ = -90.0 J·mol⁻¹·K⁻¹) that support this mechanism. nih.govacs.org Other zinc complexes, such as those with tripodal ligands like N,N′-bis(2-quinolinylmethyl)amantadine, also exhibit catalytic activity, which increases with pH. tandfonline.com In some cases, dimerization of mononuclear zinc complexes at higher concentrations can lead to the formation of inactive species, causing a non-linear relationship between the observed rate and catalyst concentration.

Cobalt Complexes: Cobalt(II) and Cobalt(III) complexes are also potent catalysts for ester hydrolysis. biointerfaceresearch.comd-nb.info The hydrolysis can be catalyzed by Co(II) complexes that mimic hydrolytic metalloenzymes. biointerfaceresearch.com For instance, a mononuclear tetrahedral cobalt(II) hydroxo complex has been synthesized and shown to be reactive in the hydrolysis of both carboxylate and phosphate (B84403) esters. d-nb.info The mechanism is believed to involve the binding of the ester's carbonyl oxygen to the cobalt ion, followed by an attack from the coordinated hydroxide ligand. d-nb.info The rate of hydrolysis can be influenced by substituents on the ester, with electron-donating groups on the acyl part of the ester facilitating the reaction. d-nb.info Cobalt(II) substitution in a de novo designed zinc(II) carbonic anhydrase model enhanced its esterase activity towards this compound at high pH. nih.gov

Metal-Organic Frameworks (MOFs): A 2D lamellar zinc-based metal-organic framework (MOF) has demonstrated catalytic activity for the transesterification of this compound with ethanol. semanticscholar.org Although the MOF is nonporous, the Lewis acidic zinc(II) centers on the crystal surface are believed to be the active catalytic sites. semanticscholar.org This heterogeneous catalyst achieved a 72% conversion to ethyl acetate at 50°C. semanticscholar.org

Table 2: Kinetic and Thermodynamic Parameters for the Hydrolysis of this compound by Inorganic Complexes

| Catalyst | Conditions (pH, Temp) | kcat (s⁻¹) | KM (M) | kcat/KM (M⁻¹s⁻¹) | Rate Acceleration | Reference |

|---|---|---|---|---|---|---|

| (PATH)ZnOH | pH 7.0-9.5, 25°C | - | - | 0.089 M⁻¹s⁻¹ (k"max) | - | acs.orgnih.govacs.org |

| MID1-zinc | pH 7-9, 25°C | 0.3 | - | 630 | 7 x 10⁵ | nih.gov |

| [Co(bqad)Cl₂] | pH 7.50–10.00, 25°C | - | - | - | - | tandfonline.com |

| [Zn(bqad)Cl₂] | pH 7.50–10.00, 25°C | - | - | - | - | tandfonline.com |

| Penicillin G acylase (wild-type) | - | 0.76 (de-acylation) | - | - | - | nih.gov |

| Penicillin G acylase (F360V mutant) | - | 0.051 (de-acylation) | - | - | - | nih.gov |

Note: The parameters listed are highly specific to the experimental conditions reported in the respective studies. (PATH)ZnOH = (2-methyl-1-[methyl(2-pyridin-2-ylethyl)amino]propane-2-thiolate)zinc hydroxide. MID1-zinc = computationally designed zinc-mediated protein interface. bqad = N,N′-bis(2-quinolinylmethyl)amantadine.

Enzymatic Catalysis and Kinetic Characterization Using 4 Nitrophenyl Acetate As a Substrate

General Principles of Enzymatic Hydrolysis of (4-Nitrophenyl)acetate

The enzymatic hydrolysis of this compound by esterases generally follows a base-catalyzed mechanism. researchgate.net Many esterases, particularly those belonging to the α/β-hydrolase superfamily, employ a catalytic triad (B1167595), typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues, to facilitate the cleavage of the ester bond. nih.gov The process involves nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the this compound substrate. nih.gov This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site. nih.gov Subsequently, the release of (4-nitrophenol) occurs, forming a transient acyl-enzyme intermediate. nih.gov The final step is the hydrolysis of this intermediate by a water molecule, which regenerates the free enzyme and releases acetate (B1210297). nih.gov

However, not all enzymatic hydrolysis of this substrate proceeds via a nucleophilic mechanism. For instance, studies on certain C-C hydrolase enzymes have suggested a general base mechanism, where the active site serine residue stabilizes an oxyanion intermediate through hydrogen bonding and facilitates its rotation via proton transfer. nih.gov The rate of hydrolysis and the specific mechanism can be influenced by factors such as pH, with the esterase activity of some enzymes like carbonic anhydrase showing a significant increase at higher pH values. researchgate.net It is also important to note that this compound is unstable in aqueous solutions and can undergo spontaneous hydrolysis, which must be accounted for in kinetic assays by using a no-enzyme control. researchgate.net

Investigation of Esterase Activity with this compound

This compound serves as a versatile substrate for investigating the activity of a broad spectrum of esterases due to its simple structure and the chromogenic nature of its hydrolysis product. scientificlabs.co.ukresearchgate.net

Carboxylesterase Kinetic Studies Utilizing this compound

This compound is a standard substrate for determining the kinetic parameters of carboxylesterases (CES). For example, kinetic analysis of enzymatic hydrolysis with carboxylesterase using pressure-assisted capillary electrophoresis/dynamic frontal analysis (pCE/DFA) determined a Michaelis-Menten constant (KM) of 0.83 mmol L−1. researchgate.netrsc.orgrsc.org This technique also allows for the examination of enzyme inhibition, with an IC50 value of 0.79 μmol L−1 determined for the inhibitor bis(p-nitrophenyl) phosphate (B84403). rsc.orgrsc.org

Studies comparing different human carboxylesterases, such as hCE1 (CES1) and hiCE (CES2), have used this compound to elucidate their substrate specificities. nih.gov While Km values showed considerable variation, hiCE (CES2) generally exhibited higher Vmax values compared to hCE1 (CES1) for a range of nitrophenyl esters. nih.gov For this compound specifically, hiCE demonstrated a higher catalytic efficiency (kcat/Km) than hCE1. nih.gov Furthermore, human pancreatic carboxylesterase has been shown to have a specific activity of 30 µmol/min per mg of protein when assayed with this compound. nih.gov The reaction mechanism for this enzyme was found to follow a rapid-equilibrium random mechanism, with taurocholate acting as a non-essential activator that increases both the enzyme's affinity for the substrate and the maximal velocity (Vmax). nih.gov

Table 1: Kinetic Parameters of Carboxylesterases with this compound

| Enzyme | KM (mM) | Vmax (nmol·min-1) | kcat (s-1) | kcat/KM (M-1s-1) | Source |

| Carboxylesterase (general) | 0.83 | - | - | - | rsc.orgrsc.org |

| hCE1 (CES1) | 822 ± 73 (µM) | 0.81 ± 0.02 | 3.8 ± 0.3 | - | nih.gov |

| hiCE (CES2) | 976 ± 60 (µM) | 4.17 ± 0.14 | 24 ± 1 | - | nih.gov |

Note: Data presented as mean ± standard error where available. KM values from different sources may have different units.

Paraoxonase (PON) Activity Profiling with this compound

Paraoxonase 1 (PON1), an enzyme primarily synthesized in the liver and associated with high-density lipoproteins (HDL) in the blood, exhibits arylesterase activity that can be conveniently measured using this compound. pnu.edu.uapnu.edu.ua This assay is used to assess PON1 activity, which is considered a biomarker for conditions related to inflammation and oxidative stress. pnu.edu.uapnu.edu.ua Optimized spectrophotometric methods have been developed for determining PON1 activity in mouse plasma and liver, with a substrate concentration of 3.2 mmol/L being chosen for such analyses. pnu.edu.uapnu.edu.ua

The specific activity of PON1 has been found to differ between tissues, with values of 210 ± 17 mU/mg in mouse blood plasma and 66.5 ± 8.5 mU/mg in the liver. pnu.edu.uapnu.edu.ua Although this compound is a useful substrate, it is worth noting that its hydrolysis rate by PON1 is influenced by the enzyme's genetic polymorphisms, though to a lesser extent than the substrate paraoxon. nih.gov In hemodialysis patients, PON activity measured using this compound has been observed to decline with increasing duration of dialysis treatment. nih.gov

Cholinesterase Reactivity Towards this compound

This compound is also hydrolyzed by cholinesterases, such as acetylcholinesterase (AChE). The reaction involves the formation of a covalent acetyl-enzyme intermediate. nih.gov Kinetic studies of human recombinant acetylcholinesterase have determined a Km of 2.84 mM and a Vmax of 366 pmols/ml/s for the hydrolysis of this compound. oup.com The reactivity of cholinesterases with this substrate can be influenced by various agents. For instance, denaturing agents like alcohols, dimethylsulfoxide, and urea (B33335) can significantly retard the hydrolysis of this compound by acetylcholinesterase. nih.gov This substrate has also been employed in studies of oxime reactivators for organophosphate-inhibited acetylcholinesterase, where the rate of reaction with this compound is used to indicate the nucleophilicity of the oximate anions. nih.gov

Carbonic Anhydrase (CA) Esterase Activity and this compound

Carbonic anhydrases (CAs), particularly isozymes I and II, are known to possess esterase activity, and this compound is a common substrate for characterizing this secondary function. researchgate.net The esterase activity of CAs is pH-dependent, typically being low below pH 6 and increasing to a maximum around pH 9. researchgate.net For human carbonic anhydrase II (HCA II), site-specific mutagenesis studies have been conducted to alter its esterase activity and specificity. nih.gov For example, mutating threonine-200 to glycine (B1666218) resulted in a threefold increase in the rate of this compound hydrolysis. nih.gov Conversely, changing valine-143 to glycine decreased the hydrolysis rate for this compound by sixfold, while significantly increasing the activity towards a bulkier substrate, (4-nitrophenyl) propionate. nih.gov

Interestingly, the site for this compound hydrolysis in carbonic anhydrase III from bovine skeletal muscle appears to be different from the active site for its primary function of CO2 hydration. nih.gov This is supported by the finding that the apoenzyme of carbonic anhydrase III, which lacks CO2 hydration activity, is as active in hydrolyzing this compound as the native enzyme. nih.gov Furthermore, inhibitors of CO2 hydration did not affect the esterase activity of this isozyme. nih.gov

Table 2: Effects of Mutations on Human Carbonic Anhydrase II Esterase Activity with this compound

| Mutant | Effect on Hydrolysis Rate | Source |

| Thr200→Gly | 3-fold increase | nih.gov |

| Val143→Gly | 6-fold decrease | nih.gov |

Other Esterases and this compound Substrate Specificity

The utility of this compound extends to the study of a wide array of other esterases, helping to define their substrate specificity. Esterases are generally distinguished from lipases by their preference for hydrolyzing esters with short-chain acyl groups. researchgate.netresearchgate.net For instance, an esterase from Aspergillus versicolor showed activity towards this compound, although it exhibited higher activity with p-nitrophenyl butyrate (B1204436). ijcce.ac.ir Similarly, a de novo designed esterase demonstrated significant hydrolytic activity towards this compound. nih.gov

The substrate specificity of esterases can be remarkably narrow. Some esterases are highly specific for fatty acid esters containing only 2 to 4 carbon atoms. frontiersin.org Artificial esterases constructed via peptide self-assembly have also been shown to catalyze the hydrolysis of this compound, exhibiting a preference for short-chain acid esters. frontiersin.org Furthermore, human serum albumin (HSA) exhibits a pseudo-enzymatic esterase activity towards this compound, which involves the irreversible chemical modification of the protein. nih.gov The kinetics of this reaction are pH-dependent, reflecting the pKa of the catalytic tyrosine residue (Tyr411). nih.gov

Lipase (B570770) Catalysis and this compound

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides. dergipark.org.trnih.gov While their natural substrates are long-chain triglycerides, many lipases also exhibit activity towards synthetic, water-soluble esters like this compound. This "pseudo-esterase" activity, although often several orders of magnitude lower than with natural triglyceride substrates, provides a valuable method for studying enzyme kinetics under simplified, homogenous conditions. nih.gov The hydrolysis of this compound by lipase releases acetate and p-nitrophenol. mdpi.com

Bacterial Lipase Characterization Using this compound

This compound is a common substrate for characterizing lipases from various bacterial sources. nih.govresearchgate.net Studies have shown that bacterial lipases can hydrolyze a range of p-nitrophenyl esters with varying fatty acid chain lengths, from acetate (C2) to palmitate (C16). nih.govresearchgate.net

For instance, a lipase from Kocuria flava Y4 was assayed using this compound to determine its hydrolytic activity. nih.gov The enzyme displayed maximum activity under specific temperature and pH conditions, and its kinetic parameters were determined using this substrate. nih.gov Similarly, the characterization of a cold-active hormone-sensitive lipase (HaHSL) from Halocynthiibacter arcticus involved analyzing its substrate specificity using various p-nitrophenyl esters. This enzyme showed a strong preference for short-chain esters like this compound and p-nitrophenyl butyrate. mdpi.com

Research on a lipase from Geobacillus stearothermophilus (LGS) demonstrated its preferential hydrolysis of this compound. scirp.org In another study, a lipase from Burkholderia anthina (LIP-BA) was also characterized using a p-nitrophenyl ester, revealing its kinetic properties. academicjournals.org The substrate has also been used to characterize the activity of Burkholderia lipase. medchemexpress.com

Fungal Lipase Kinetic Analysis with this compound

Lipases from fungal sources are also frequently analyzed using this compound. A study on lipase isolated from the mangrove fungus Rhizopus japonicus utilized this compound to determine its kinetic properties, including optimal pH and temperature. ijarbs.com The standard assay involved measuring the release of p-nitrophenol at 410 nm. ijarbs.com

In another investigation, crude enzyme extracts from thermophilic fungi were assayed with a series of p-nitrophenyl esters, including this compound (pNPC2), to study fatty acid specificity. ird.fr This approach helps to distinguish between true lipases, which typically prefer longer fatty acid chains, and esterases, which are more active on short-chain esters. Similarly, lipases from fungi isolated from palm-oil mill wastes were screened for their hydrolytic potential using different substrates, including p-nitrophenyl esters. researchgate.net

A novel lipase from Aspergillus fumigatus showed a preference for short-chain p-nitrophenyl esters, particularly the C2 ester, this compound. nih.gov Lipases from Fusarium sp. have also been shown to catalyze the hydrolysis of various substrates, with their kinetic behavior being assessable through assays with compounds like this compound. mdpi.com

Mammalian Lipase Activity and this compound

This compound serves as a substrate for characterizing mammalian lipases as well. The hydrolysis of dissolved this compound by pancreatic lipase has been shown to follow a classical acyl-enzyme pathway. nih.gov Although the turnover rate is significantly slower than with natural emulsified substrates, the reaction is competitively inhibited by substrates like triacetin (B1683017), indicating that the same active site is involved. nih.gov

Porcine pancreatic lipase activity has been characterized using this compound and other p-nitrophenyl esters. emerginginvestigators.orgmedchemexpress.com Studies have investigated the effects of organic solvents, such as methanol (B129727), on the catalytic properties of porcine pancreatic lipase by monitoring the hydrolysis of a lysine-based p-nitrophenyl ester. jmb.or.kr Furthermore, the esterase activity of pancreatic cholesterol esterase (also known as bile salt-stimulated lipase) has been measured using the conversion of p-nitrophenyl acetate to p-nitrophenol. scispace.com

Enzyme Kinetic Modeling with this compound

The use of this compound allows for straightforward kinetic modeling of lipase activity, primarily through the application of the Michaelis-Menten equation. nih.govwiley.com

Michaelis-Menten Kinetics for this compound Hydrolysis

The hydrolysis of this compound by various lipases and esterases generally follows Michaelis-Menten kinetics. nih.govresearchgate.net This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (KM). By measuring the rate of p-nitrophenol production at various concentrations of this compound, a saturation curve can be generated. researchgate.net

This approach has been applied to study the kinetics of α-chymotrypsin-catalyzed hydrolysis of this compound in different surfactant systems. nih.govresearchgate.net Similarly, the kinetic activity of Mucor javanicus lipase was investigated by measuring the hydrolysis of this compound under varying conditions. wiley.com The data obtained from such experiments can be plotted using linearized forms of the Michaelis-Menten equation, such as the Lineweaver-Burk plot, to determine key kinetic parameters. nih.gov

Determination of Kinetic Parameters (kcat, KM, Vmax) for this compound

The primary kinetic parameters derived from studies using this compound are Vmax (the maximum rate of reaction), KM (the substrate concentration at half Vmax), and kcat (the turnover number, representing the number of substrate molecules converted per enzyme molecule per second). The ratio kcat/KM is a measure of the enzyme's catalytic efficiency.

These parameters have been determined for a wide range of lipases:

Bacterial Lipases : For a lipase from Kocuria flava Y4, the KM and Vmax values using this compound were found to be 4.625 mM and 125 µmol/min/mg, respectively. nih.gov A cold-adapted lipase from Halocynthiibacter arcticus (HaHSL) and a hormone-sensitive lipase homologue (Est22) also had their kinetic parameters (KM, Vmax, kcat, and kcat/KM) calculated using this substrate. mdpi.comnih.gov Lipase from Geobacillus stearothermophilus had a Vmax of 22 mM·min⁻¹·mg⁻¹ with this compound. scirp.org A review of bacterial lipases reported a wide range of KM values (0.0064–16.58 mM) and kcat values (0.1665–1.0 × 10⁴ s⁻¹) with various p-nitrophenyl esters. researchgate.net

Fungal Lipases : The lipase from Rhizopus japonicus showed an apparent KM of 0.042 mM and a Vmax of 1.105 µmoles/min/ml for this compound. ijarbs.com For a recombinant lipase from Aspergillus fumigatus, the Vmax and KM were 1.37 mM mg⁻¹ min⁻¹ and 14.0 mM, respectively. nih.gov The lipase from Thermomyces lanuginosus showed a Vmax of 0.42 U/mg protein with this compound. dergipark.org.tr

Mammalian Lipases : The kinetic parameters for pancreatic lipase hydrolysis of this compound have been determined, establishing a baseline for comparison with other substrates and conditions. nih.gov

The determination of these parameters is crucial for comparing the activity of different enzymes, understanding their substrate preferences, and evaluating the effects of inhibitors or environmental conditions on their catalytic function. dergipark.org.trwiley.comnih.gov

Data Tables

Table 1: Kinetic Parameters of Various Lipases with this compound as Substrate

| Enzyme Source | KM | Vmax | kcat | Catalytic Efficiency (kcat/KM) | Reference |

| Kocuria flava Y4 | 4.625 mM | 125 µmol/min/mg | - | - | nih.gov |

| Rhizopus japonicus | 0.042 mM | 1.105 µmol/min/ml | - | - | ijarbs.com |

| Aspergillus fumigatus (recombinant) | 14.0 mM | 1.37 mM/mg/min | - | - | nih.gov |

| Thermomyces lanuginosus (wild type) | - | 0.42 U/mg protein | - | - | dergipark.org.tr |

| Geobacillus stearothermophilus | - | 22 mM/min/mg | - | - | scirp.org |

| Hormone-sensitive lipase homologue Est22 | 0.4899 mM | 44.02 µM/min | 3160 s⁻¹ | - | nih.gov |

Note: Dashes (-) indicate that the data was not provided in the cited source. Units may vary between studies.

Steady-State and Pre-Steady-State Kinetics of this compound Reactions

The enzymatic hydrolysis of this compound is a classic example used to illustrate both pre-steady-state and steady-state kinetics. cam.ac.uk The reaction often proceeds with an initial rapid "burst" of 4-nitrophenolate (B89219) formation, which is then followed by a slower, linear steady-state rate. cam.ac.uk This biphasic nature suggests a multi-step reaction mechanism. libretexts.org

The initial burst corresponds to the rapid acylation of the enzyme, where the acetyl group from this compound is transferred to a nucleophilic residue in the enzyme's active site, releasing the first product, 4-nitrophenolate. libretexts.orgcam.ac.uk The subsequent slower, steady-state phase represents the rate-limiting deacylation step, where the acetyl-enzyme intermediate is hydrolyzed to release acetate and regenerate the free enzyme. cam.ac.ukcdnsciencepub.com

Stopped-flow spectroscopy is a key technique for studying these kinetics, allowing for the measurement of rapid initial reaction rates. cam.ac.uknih.gov By analyzing the kinetics at different substrate concentrations, key parameters such as the Michaelis constant (K_M) and the catalytic rate constant (k_cat) can be determined. cam.ac.ukresearchgate.net For instance, in the hydrolysis of this compound by α-chymotrypsin, stopped-flow experiments have been used to determine the rate constants for both the acylation (k_2) and deacylation (k_3) steps. cam.ac.uk

The kinetic parameters for the hydrolysis of this compound can be influenced by various factors, including the specific enzyme, pH, temperature, and the presence of organic solvents. cdnsciencepub.comnih.govresearchgate.net For example, the hydrolysis of this compound by pancreatic lipase follows the classical acyl-enzyme pathway, but the turnover rate is significantly slower than for its natural substrates. nih.gov

Below is a table summarizing kinetic parameters for the hydrolysis of this compound by different enzymes.

| Enzyme | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Conditions | Source |

| α-Chymotrypsin | 3.40 - 3.65 | 0.016 (k₃) | - | pH not specified | cam.ac.uk |

| Penicillin G acylase (wild-type) | - | - | - | pH not specified | researchgate.net |

| Penicillin G acylase (F360V mutant) | - | - | - | pH not specified | researchgate.net |

| Human Serum Albumin | (4.7 ± 0.5) x 10⁻¹ | (4.2 ± 0.4) x 10⁻¹ (k₊₂) | - | pH 5.8-10.2, 22°C | torvergata.it |

| OVCA2 | - | - | >2000 (for C2-C14 esters) | pH not specified | plos.org |

| FSH1 | - | - | >2000 (for C2-C14 esters) | pH not specified | plos.org |

Mechanism of Enzymatic Acyl Transfer from this compound

Serine Hydrolase Mechanism Elucidation with this compound

Serine hydrolases utilize a characteristic catalytic triad composed of serine, histidine, and aspartate (or glutamate) residues in their active site. mdpi.comcmu.edu The hydrolysis of this compound by these enzymes proceeds through a two-step mechanism involving nucleophilic catalysis. mdpi.com

In the first step, the serine residue, acting as a nucleophile, attacks the carbonyl carbon of this compound. cam.ac.ukmdpi.com This is facilitated by the histidine residue, which acts as a general base, abstracting a proton from the serine hydroxyl group and increasing its nucleophilicity. mdpi.com The aspartate residue helps to orient the histidine and stabilize the positive charge that develops on the histidine during the reaction. mdpi.com This nucleophilic attack leads to the formation of a tetrahedral intermediate. cam.ac.uk

Role of the Oxyanion Hole in this compound Hydrolysis

A crucial feature of the serine hydrolase active site is the "oxyanion hole," a region that stabilizes the negatively charged carbonyl oxygen of the tetrahedral intermediate formed during the reaction. mdpi.comcmu.edu This stabilization is typically achieved through hydrogen bonds with backbone amide groups or other hydrogen bond donors within the active site. mdpi.comnih.gov By stabilizing this otherwise unstable intermediate, the oxyanion hole significantly lowers the activation energy of the reaction, thereby accelerating the rate of hydrolysis. mdpi.com The design of artificial enzymes has highlighted the importance of a properly formed oxyanion hole for catalytic activity. mdpi.comacs.org

Transition State Analysis of this compound Cleavage

Kinetic isotope effect studies have been instrumental in probing the transition state structure of this compound cleavage. acs.orgusu.edu By measuring isotope effects at various atomic positions within the this compound molecule, researchers can deduce changes in bonding and geometry as the reaction proceeds from the ground state to the transition state. acs.org

These studies have provided evidence for both concerted and stepwise mechanisms for acyl transfer, depending on the specific enzyme and reaction conditions. acs.orgacs.org A concerted mechanism implies that bond formation with the incoming nucleophile and bond cleavage to the leaving group occur simultaneously in a single transition state. In contrast, a stepwise mechanism involves the formation of a discrete tetrahedral intermediate. acs.org The solvent has also been shown to play a critical role in shaping the transition state. nih.gov Computational studies have also been employed to model the potential energy surface of the hydrolysis reaction, providing further insights into the transition state. mdpi.com

Acyl-Enzyme Intermediate Formation and Deacylation in this compound Hydrolysis

Following the collapse of the initial tetrahedral intermediate, the 4-nitrophenolate leaving group is released, and a covalent acyl-enzyme intermediate is formed. libretexts.orgcam.ac.uk In this intermediate, the acetyl group from this compound is attached to the active site serine residue. libretexts.org

Modulation of Enzyme Activity by Inhibitors and Activators using this compound

The hydrolysis of this compound is a convenient assay for studying the effects of inhibitors and activators on enzyme activity. The change in the rate of 4-nitrophenol (B140041) production in the presence of a modulator can provide insights into its mechanism of action.

Inhibitors can act through various mechanisms. For example, some compounds can competitively inhibit the enzyme by binding to the active site and preventing the substrate, this compound, from binding. nih.gov For instance, dissolved triacetin and tripropionin (B86974) act as competitive inhibitors for the hydrolysis of this compound by pancreatic lipase. nih.gov Other inhibitors may act non-competitively or uncompetitively, binding to sites other than the active site. The inhibition of carboxylesterase by bis(p-nitrophenyl) phosphate has been studied using this compound as the substrate, and a 50% inhibitory concentration (IC₅₀) was determined. rsc.org Diazepam has been shown to competitively inhibit the this compound hydrolysis activity of human serum albumin. torvergata.it

Conversely, some molecules can act as activators, increasing the rate of this compound hydrolysis. For example, the deacylation of acetyl-chymotrypsin, the slow step in this compound hydrolysis, is accelerated by indole. publish.csiro.au The hydrolysis of this compound by pancreatic lipase is significantly enhanced by the presence of interfaces, such as those provided by micelles. nih.gov

The following table provides examples of modulators of enzyme activity studied using this compound.

| Enzyme | Modulator | Effect | Source |

| Pancreatic lipase | Triacetin | Competitive Inhibition | nih.gov |

| Pancreatic lipase | Tripropionin | Competitive Inhibition | nih.gov |

| Carboxylesterase | Bis(p-nitrophenyl) phosphate | Inhibition | rsc.org |

| Human Serum Albumin | Diazepam | Competitive Inhibition | torvergata.it |

| α-Chymotrypsin | Indole | Activation (accelerates deacylation) | publish.csiro.au |

Competitive Inhibition Studies of this compound Hydrolysis

Competitive inhibition is a fundamental concept in enzyme kinetics where an inhibitor molecule competes with the substrate for binding to the active site of an enzyme. In the context of this compound hydrolysis, several studies have utilized this substrate to elucidate competitive inhibition mechanisms.

One prominent example involves the pseudo-enzymatic hydrolysis of this compound by human serum albumin (HSA). Diazepam has been shown to act as a competitive inhibitor in this reaction. torvergata.itresearchgate.netnih.gov The inhibition is attributed to the binding of diazepam to the Tyr411 residue within the fatty acid binding site 3-4 (FA3-FA4) of HSA, which is also the catalytic site for this compound hydrolysis. researchgate.net The competitive nature of this inhibition was confirmed by kinetic analysis, which yielded an inhibition constant (K_I) of 1.2 x 10⁻⁵ M. torvergata.it

Another study on carbonic anhydrase II demonstrated that N-methylacetazolamide acts as a competitive inhibitor of the enzyme's esterase activity towards this compound. nih.gov This is in contrast to acetazolamide (B1664987) and other primary sulfonamides, which exhibit noncompetitive inhibition. nih.gov This highlights how subtle structural modifications in an inhibitor molecule can alter its binding mode and inhibition mechanism.

Furthermore, research on trypsin-catalyzed hydrolysis of this compound has suggested that hydrogen ions can act as competitive inhibitors, indicating that the protonated form of a catalytic group in the active site is less active or inactive. cdnsciencepub.comcdnsciencepub.com

The kinetic data for competitive inhibition are often analyzed using Lineweaver-Burk or Dixon plots. In competitive inhibition, the apparent Michaelis constant (K_M) increases, while the maximum velocity (V_max) remains unchanged. The inhibition constant (K_I) can be determined from these plots and represents the dissociation constant of the enzyme-inhibitor complex.

Table 1: Examples of Competitive Inhibitors for this compound Hydrolysis

| Enzyme | Inhibitor | Inhibition Constant (K_I) | Reference |

| Human Serum Albumin | Diazepam | 1.2 x 10⁻⁵ M | torvergata.it |

| Carbonic Anhydrase II | N-methylacetazolamide | Not specified | nih.gov |

| Trypsin | Hydrogen Ions | Not specified | cdnsciencepub.comcdnsciencepub.com |

Non-Competitive and Uncompetitive Inhibition Mechanisms for this compound

In contrast to competitive inhibition, non-competitive and uncompetitive inhibition involve inhibitor binding to sites other than the enzyme's active site. This compound serves as a valuable substrate for characterizing these inhibition patterns as well.

Non-Competitive Inhibition: In this mode, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This binding event reduces the enzyme's turnover number (k_cat) without affecting substrate binding (K_M). A classic example is the inhibition of carbonic anhydrase II by acetazolamide and other primary sulfonamides, which act as non-competitive inhibitors of this compound hydrolysis. nih.gov

Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is less common but has been observed in studies involving the hydrolysis of this compound.

Mixed Inhibition: A more frequent scenario is mixed inhibition, which combines elements of both competitive and uncompetitive inhibition. The inhibitor binds to a site distinct from the active site but influences both K_M and V_max. A study on cytosolic esterases from the alfalfa leafcutting bee, Megachile rotundata, demonstrated that several organophosphate insecticides, including naled, paraoxon, trichlorfon, and oxydemeton methyl, exhibited mixed inhibition of this compound hydrolysis. tandfonline.comnih.gov In this case, the inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. tandfonline.com

The kinetic parameters for these inhibition types can be determined through graphical analysis of rate data at varying substrate and inhibitor concentrations.

Table 2: Examples of Non-Competitive and Mixed Inhibitors for this compound Hydrolysis

| Enzyme | Inhibitor | Inhibition Type | Kinetic Parameters | Reference |

| Carbonic Anhydrase II | Acetazolamide | Non-competitive | Not specified | nih.gov |

| Megachile rotundata cytosolic esterases | Naled | Mixed | K_I (competitive) and K_iu (uncompetitive) determined | tandfonline.comnih.gov |

| Megachile rotundata cytosolic esterases | Paraoxon | Mixed | K_I (competitive) and K_iu (uncompetitive) determined | tandfonline.comnih.gov |

| Megachile rotundata cytosolic esterases | Trichlorfon | Mixed | K_I (competitive) and K_iu (uncompetitive) determined | tandfonline.comnih.gov |

| Megachile rotundata cytosolic esterases | Oxydemeton methyl | Mixed | K_I (competitive) and K_iu (uncompetitive) determined | tandfonline.comnih.gov |

Irreversible Inhibition Kinetics Affecting this compound Turnover

Irreversible inhibitors, often referred to as inactivators, form a stable, covalent bond with the enzyme, leading to a permanent loss of activity. The study of irreversible inhibition using this compound provides insights into the catalytic mechanism and the identification of crucial active site residues.

A key characteristic of irreversible inhibition is its time-dependent nature. The rate of inactivation can be measured by monitoring the decrease in the rate of this compound hydrolysis over time. researchgate.net This type of inhibition often involves the formation of a chemically reactive intermediate that covalently modifies the enzyme. researchgate.net

Research on carbonic anhydrase inhibitors has identified N-hydroxy-N-methyl-substituted 4-nitrobenzene- and 4-chlorobenzenesulfonamides as model irreversible inhibitors. nih.gov These compounds demonstrated a trend towards topical activity in reducing intraocular pressure, suggesting that their irreversible binding to carbonic anhydrase is a key aspect of their mechanism of action. nih.gov

The pseudo-enzymatic hydrolysis of this compound by human serum albumin (HSA) is another example that can be considered in the context of irreversible modification. The reaction involves the acetylation of multiple residues on HSA, including lysine (B10760008), serine, threonine, and tyrosine, rather than a true catalytic turnover. torvergata.it This essentially represents an irreversible modification of the protein. torvergata.itnih.gov

The kinetics of irreversible inhibition are typically characterized by the inactivation rate constant (k_inact) and the inhibitor concentration required for half-maximal inactivation (K_I). These parameters provide a measure of the inhibitor's potency and efficiency.

Allosteric Regulation and this compound Substrate Interaction

Allosteric regulation involves the binding of an effector molecule to a site on the enzyme other than the active site (an allosteric site), which induces a conformational change that modulates the enzyme's activity. While specific examples of allosteric regulation directly studied using this compound as the primary substrate are not extensively detailed in the provided context, the principles can be inferred from related studies.

The pH-dependence of the pseudo-enzymatic hydrolysis of this compound by human serum albumin (HSA) points towards an allosteric mechanism. The catalytic activity is linked to the neutral-to-basic allosteric transition of HSA, which involves a shift in the pKa of the catalytic Tyr411 residue. torvergata.it This suggests that changes in proton concentration (pH) act as an allosteric effector, modulating the enzyme-like activity of HSA.

In the case of α-chymotrypsin, the hydrolysis of this compound has been shown to be influenced by organic solvents like dioxane and isopropyl alcohol. researchgate.net These solvents can be considered allosteric modulators, as they alter the enzyme's kinetic parameters, including the Michaelis-Menten constant, by binding to sites other than the active site and affecting the enzyme's conformation and dynamics. researchgate.net

High-Throughput Screening Methodologies for Enzyme Activity using this compound

The chromogenic nature of the this compound hydrolysis product makes it an ideal substrate for high-throughput screening (HTS) assays to identify and characterize enzyme inhibitors or to screen for novel enzymatic activities. nih.gov These assays are typically performed in microplate formats, allowing for the simultaneous testing of a large number of compounds.

A robust and reproducible HTS assay for human carbonic anhydrase II (CA II) has been developed using this compound as the substrate. nih.gov This assay was used to screen a library of 960 structurally diverse, biologically active small molecules and successfully identified known sulfonamide inhibitors as well as novel non-sulfonamide inhibitors. nih.gov The assay's performance is often evaluated by the Z' factor, a statistical parameter that quantifies the suitability of an HTS assay for identifying true hits. A Z' value greater than 0.5 is generally considered indicative of an excellent assay.

Another innovative approach combines this compound with a genetic enzyme screening system (GESS). jove.comnih.govyoutube.com In this system, the production of p-nitrophenol from the hydrolysis of this compound by an enzyme of interest activates a regulatory protein, which in turn triggers the expression of a reporter gene, such as green fluorescent protein (GFP). youtube.com This allows for the screening of large metagenomic libraries for novel enzymes like lipases and esterases using flow cytometry. nih.govyoutube.com

Activity-based probes (ABPs) can also be used in conjunction with substrates like this compound to develop HTS assays in complex biological mixtures, such as cell lysates. plos.org ABPs covalently label the active form of an enzyme, allowing for the correlation of target engagement with the inhibition of substrate turnover. plos.org

Table 3: High-Throughput Screening Applications with this compound

| Application | Enzyme/Target | Methodology | Reference |

| Inhibitor Screening | Human Carbonic Anhydrase II | Microplate-based spectrophotometric assay | nih.gov |

| Metagenomic Library Screening | Lipases, Esterases | Genetic Enzyme Screening System (GESS) with flow cytometry | jove.comnih.govyoutube.com |

| Assay Development in Complex Lysates | Dipeptidyl Peptidases (DPAPs) | Activity-Based Probe (ABP) assisted substrate identification | plos.org |

pH and Temperature Dependence of Enzymatic Hydrolysis of this compound

The rate of enzymatic reactions is highly sensitive to changes in pH and temperature, and this compound is a common substrate used to characterize these dependencies.

pH Dependence: The pH profile of an enzyme provides valuable information about the ionization states of amino acid residues in the active site that are crucial for catalysis and substrate binding. For instance, the pseudo-enzymatic hydrolysis of this compound by human serum albumin (HSA) shows a distinct pH dependence. The catalytic efficiency (k+2/Ks) and the catalytic rate constant (k+2) are influenced by the ionization of the Tyr411 residue, with a pKa shift from 9.0 in the free protein to 8.1 in the HSA-(4-nitrophenyl)acetate complex. torvergata.itresearchgate.netnih.gov

Similarly, the hydrolysis of this compound by a synthetic zinc hydroxide (B78521) complex, a model for peptide deformylase, exhibits a sigmoidal pH-rate profile with a kinetic pKa of 8.05. acs.orgnih.gov In the case of carbonic anhydrase III, the pH profile for this compound hydrolysis is described by the ionization of a group with a pKa of approximately 6.5. ebi.ac.uknih.gov For muramidase, the rate of hydrolysis of this compound increases significantly in the pH range of 6-7 and is further promoted in more alkaline conditions. tandfonline.com

Temperature Dependence: The rate of enzymatic reactions generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. A study on a synthetic zinc hydroxide complex that hydrolyzes this compound determined the activation parameters from a temperature-dependence study. The activation energy (Ea) was found to be 54.8 kJ mol⁻¹, the activation enthalpy (ΔH‡) was 52.4 kJ mol⁻¹, and the activation entropy (ΔS‡) was -90.0 J mol⁻¹ K⁻¹. acs.orgnih.gov These thermodynamic parameters provide insights into the energy barrier and the degree of order in the transition state of the reaction.

For the hydrolysis of this compound by muramidase, the reaction rate was observed to increase proportionally with the rise in temperature, without a distinct optimum temperature being reached before enzyme coagulation at higher temperatures. tandfonline.com

Table 4: pH and Temperature Optima for this compound Hydrolysis by Various Enzymes

| Enzyme/System | Optimal pH Range/pKa | Optimal Temperature (°C) | Activation Energy (Ea) | Reference |

| Human Serum Albumin | pKa shift from 9.0 to 8.1 | 22 (study condition) | Not specified | torvergata.itresearchgate.netnih.gov |

| (PATH)ZnOH complex | Kinetic pKa = 8.05 | 25 (study condition) | 54.8 kJ mol⁻¹ | acs.orgnih.gov |

| Carbonic Anhydrase III | pKa ≈ 6.5 | Not specified | Not specified | ebi.ac.uknih.gov |

| Muramidase | Increases from pH 6-7 and higher | Increases with temperature | Not specified | tandfonline.com |

Protein Engineering and Directed Evolution Studies Influencing this compound Hydrolysis

Protein engineering and directed evolution are powerful strategies for altering and improving the catalytic properties of enzymes. This compound is frequently used as a model substrate in these studies to screen for variants with enhanced stability, activity, or altered substrate specificity.

Directed Evolution: This approach involves creating large libraries of enzyme variants through random mutagenesis and/or gene recombination, followed by screening for improved properties. For example, directed evolution has been used to enhance the thermostability of an esterase, with the hydrolysis of this compound serving as the activity assay to identify stabilized mutants. nih.gov In another study, the focus was on shifting the activity of an enzyme. While the initial work used different substrates for the original and new reactions, this compound was employed to measure the hydrolase activity of the engineered variants. nih.gov

Rational Design: This strategy relies on knowledge of the enzyme's structure and mechanism to make specific, targeted mutations. For instance, computational design methods like RosettaDesign have been used to create more stable variants of an α/β-hydrolase. The hydrolytic activity of the designed mutants against this compound was then experimentally measured to validate the computational predictions. nih.gov

De Novo Design: A more ambitious approach is the design of entirely new enzymes. A heptameric α-helical barrel was designed to catalyze the hydrolysis of this compound using a Cys-His-Asp catalytic triad installed within the peptide monomer. acs.org This demonstrates the potential to create artificial enzymes with tailored catalytic functions.

These engineering efforts often lead to significant changes in the kinetic parameters for this compound hydrolysis, such as k_cat and K_M, reflecting the altered catalytic efficiency and substrate affinity of the engineered enzymes.

Table 5: Examples of Protein Engineering Studies Using this compound

| Engineering Strategy | Enzyme/Protein | Goal | Role of this compound | Reference |

| Directed Evolution | Esterase | Thermostabilization | Activity assay for screening stable variants | nih.gov |

| Rational Design | α/β-hydrolase | Thermostabilization | Activity assay to validate computational designs | nih.gov |

| De Novo Design | Heptameric α-helical barrel | Create novel esterase activity | Substrate to test catalytic function of the designed protein | acs.org |

| Site-directed Mutagenesis | Hydroxynitrile lyase | Shift to esterase activity | Substrate to measure the newly acquired esterase activity | rsc.org |

Effect of Solvent Systems (Aqueous, Organic, Microemulsions) on Enzymatic Activity Towards this compound

The choice of solvent system is a critical parameter that profoundly influences the catalytic efficiency, stability, and substrate specificity of enzymes utilizing this compound as a substrate. The reaction medium affects the enzyme's conformational flexibility, the solubility of the substrate, and the partitioning of reactants and products, thereby modulating the kinetic parameters of the hydrolysis reaction. Research has explored enzymatic activity in purely aqueous solutions, organic solvent systems, and complex microemulsion environments.

Aqueous Systems

Aqueous buffer solutions represent the native environment for most enzymes and are the standard medium for characterizing the hydrolysis of this compound. The catalytic activity measured in aqueous solutions serves as a baseline for comparison with non-aqueous and multiphasic systems. emerginginvestigators.org For instance, the hydrolysis of this compound by penicillin G acylase was studied in aqueous buffer, revealing rapid acylation followed by a slower deacylation step. nih.gov Similarly, baseline lipase activity is typically determined in an aqueous buffer before comparing its performance in the presence of organic solvents. emerginginvestigators.org The kinetics in these systems generally follow the Michaelis-Menten model, allowing for the determination of key parameters such as the Michaelis constant (Kм) and the catalytic rate constant (kcat). researchgate.netresearchgate.net

Organic Solvent Systems

The use of organic solvents, either as the primary medium or as co-solvents in aqueous solutions, can offer benefits such as increased substrate solubility and suppression of water-dependent side reactions. csic.es However, organic solvents can also lead to enzyme inactivation by disrupting the essential water layer around the protein and altering its three-dimensional structure. emerginginvestigators.orgcsic.es

The effect of organic solvents on enzymatic activity towards this compound is highly dependent on the specific enzyme, the nature of the solvent, and its concentration.

Pancreatic Lipase: A study on pancreatic lipase found a general trend of decreasing enzymatic activity with increasing concentrations of organic solvents. emerginginvestigators.org However, lipase activity in 5% methanol was notably 28% higher than in a purely aqueous solution. emerginginvestigators.org Among the solvents tested, methanol consistently supported the highest rate of substrate hydrolysis. emerginginvestigators.org

Feruloyl Esterases: The activity of feruloyl esterases on this compound was enhanced at low concentrations (up to 15% v/v) of dimethyl sulfoxide (B87167) (DMSO). csic.es Conversely, higher concentrations of DMSO and other solvents like acetone, ethanol, and propanol (B110389) were inhibitory. csic.es The stability of these esterases in the presence of solvents was found to be greater when using this compound as the substrate compared to other methyl esters, possibly due to stabilizing interactions of the p-nitrophenol ring within the active site. csic.es

α-Chymotrypsin: The catalytic efficiency of α-chymotrypsin was found to be enhanced in various aqueous-organic media, including mixtures with acetonitrile, DMSO, and various alcohols. researchgate.net The specific organic solvent influences the kcat and KM values of the reaction. researchgate.net

Lipase from Chromobacterium: In contrast to some enzymes that show activation, the hydrolysis of this compound by lipase from Chromobacterium was inhibited by the addition of water-soluble organic solvents. jst.go.jp

Interactive Data Table: Relative Activity of Pancreatic Lipase in Organic Solvents The following table shows the normalized activity of pancreatic lipase in various organic solvents compared to its activity in an aqueous buffer (100%).

| Organic Solvent | Concentration (% v/v) | Relative Lipase Activity (%) |

| Methanol | 5 | 128 |

| Methanol | 10 | 107 |

| Methanol | 20 | 92 |

| Methanol | 40 | 82 |

| Acetonitrile | 5 | 96 |

| Acetonitrile | 10 | 89 |

| Acetonitrile | 20 | 79 |

| Acetonitrile | 40 | 67 |

| Isopropanol | 5 | 93 |

| Isopropanol | 10 | 84 |

| Isopropanol | 20 | 72 |

| Isopropanol | 40 | 58 |

| DMSO | 5 | 87 |

| DMSO | 10 | 77 |

| DMSO | 20 | 69 |

| DMSO | 40 | 54 |

| Data sourced from a study on the spectroscopic kinetic monitoring of biocatalytic ester hydrolysis. emerginginvestigators.org |

Interactive Data Table: Inhibition of Feruloyl Esterases by DMSO The IC50 value represents the concentration of solvent required to cause a 50% decrease in the initial enzyme activity against this compound.

| Enzyme | Source Organism | IC50 of DMSO (% v/v) |

| AnFaeA | Aspergillus niger | > 40 |

| NcFaeB | Neurospora crassa | > 40 |

| TsFaeC | Talaromyces stipitatus | 32.5 |

| Ultraflo (Commercial) | Multi-enzyme preparation | > 40 |

| Data sourced from a study on the influence of organic co-solvents on feruloyl esterase activity. csic.es |

Microemulsion Systems

Microemulsions are thermodynamically stable, isotropic dispersions of water, oil, and surfactant. They can form structures such as oil-in-water (o/w) micelles or water-in-oil (w/o) reverse micelles, which provide unique microenvironments for enzymatic reactions.

Oil-in-Water (o/w) Microemulsions: The catalytic activity of α-chymotrypsin for the hydrolysis of this compound has been studied in o/w microemulsions formed by the surfactant cetyltrimethylammonium bromide (CTAB), n-butanol as a co-surfactant, and various alkanes as the oil phase. researchgate.netresearchgate.net Research showed that the stability and activity of the enzyme depend on the organic solvent used, with an isooctane-based system demonstrating higher activity and stability. researchgate.net The reaction kinetics in these systems adhere to the Michaelis-Menten model, with the chain length of the oil influencing both kcat and KM. researchgate.netresearchgate.net

Water-in-Oil (w/o) Microemulsions (Reverse Micelles): Reverse micelles can encapsulate enzymes within their aqueous cores, or "water pools." The hydrolysis of this compound by various enzymes has been extensively studied in these systems, particularly those formed with the surfactant AOT (sodium 1,4-bis(2-ethylhexyl)sulfosuccinate). A key finding is the phenomenon of "hyperactivity," where enzymes can be significantly more active (2-3 fold) than in standard aqueous solutions. rsc.org

The enzymatic activity in reverse micelles is often characterized by a "bell-shaped" profile when plotted against the molar ratio of water to surfactant (W = [H₂O]/[Surfactant]). rsc.org Activity is typically low at small W values, increases to an optimum, and then decreases as W increases further. rsc.org The nature of the external organic solvent also plays a crucial role. For instance, the hydrolysis of this compound by Mucor javanicus lipase in AOT reverse micelles is higher in aromatic hydrocarbon solvents than in aliphatic ones, an effect attributed to differences in the enzyme's conformation within the micelle. nih.gov

Interactive Data Table: Kinetic Parameters for α-Chymotrypsin in AOT/Isooctane Reverse Micelles The following table presents kinetic data for the hydrolysis of this compound by α-chymotrypsin in a reverse micellar system at varying surfactant concentrations.

| [AOT] (mM) | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| 5 | 0.45 | 0.25 | 1800 |

| 15 | 0.29 | 0.20 | 1450 |

| 25 | 0.17 | 0.16 | 1063 |

| Conditions: pH 7.75, Tris/HCl buffer. Data sourced from a study on α-chymotrypsin catalysis in AOT/isooctane reverse micelles. ias.ac.in |

Advanced Methodologies for Investigating 4 Nitrophenyl Acetate Transformations

Spectrophotometric Assays for Product Formation from (4-Nitrophenyl)acetate Hydrolysis

Spectrophotometry is a cornerstone technique for monitoring the hydrolysis of this compound. This method relies on the change in light absorption as the reaction progresses, specifically tracking the formation of the product, 4-nitrophenolate (B89219).

Detection of 4-Nitrophenolate in Kinetic Assays

The hydrolysis of this compound yields acetate (B1210297) and 4-nitrophenol (B140041). cam.ac.uk Under alkaline or neutral pH conditions, 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which exhibits a distinct yellow color. torvergata.itsemanticscholar.org This chromogenic product has a strong absorbance maximum around 400-413 nm, allowing for its sensitive detection and quantification. cam.ac.uksemanticscholar.orgemerginginvestigators.org

Kinetic assays are designed to measure the rate of an enzyme-catalyzed reaction. In the context of this compound hydrolysis, the rate of 4-nitrophenolate formation is directly proportional to the enzyme's activity. jst.go.jp By monitoring the increase in absorbance at the specific wavelength over time, researchers can determine key kinetic parameters. jst.go.jpnih.gov For instance, in studies of enzymes like paraoxonase and penicillin G acylase, the release of 4-nitrophenol is followed by spectrophotometry to elucidate reaction kinetics. nih.gov The principle of this assay is widely applicable and has been used to study various enzymes, including lipases and esterases. dergipark.org.trresearchgate.net

Optimization of Spectrophotometric Assay Conditions for this compound

To ensure accurate and reproducible results, the conditions of the spectrophotometric assay must be carefully optimized. Key parameters that influence the assay include:

pH: The pH of the reaction buffer is critical as it affects both the enzyme's activity and the ionization state of the 4-nitrophenol product. nih.gov The pKa of 4-nitrophenol is around 7, meaning that at pH values above this, the colored 4-nitrophenolate form predominates. nih.gov Assays are typically performed at a pH where the enzyme is active and the product is sufficiently ionized for detection, often between pH 7.0 and 8.0. pnu.edu.uaavma.org

Substrate Concentration: The concentration of this compound should be carefully chosen. For determining the maximum velocity (Vmax) of an enzyme, the substrate concentration should be saturating. pnu.edu.ua However, excessively high concentrations can lead to substrate inhibition in some cases. Studies often test a range of substrate concentrations to determine the Michaelis-Menten constant (Km). dergipark.org.trpnu.edu.ua